molecular formula C14H22ClN3O B2627328 N-(4-(pyrrolidin-1-yl)butyl)isonicotinamide hydrochloride CAS No. 1396805-61-0

N-(4-(pyrrolidin-1-yl)butyl)isonicotinamide hydrochloride

Cat. No.: B2627328
CAS No.: 1396805-61-0
M. Wt: 283.8
InChI Key: XCVXRMUNVUEAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(pyrrolidin-1-yl)butyl)isonicotinamide hydrochloride is a chemical compound that has garnered interest in scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a butyl chain, and an isonicotinamide moiety, making it a versatile scaffold for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)butyl)isonicotinamide hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Attachment of the Butyl Chain: The butyl chain is introduced via alkylation reactions, where a suitable butyl halide reacts with the pyrrolidine ring.

    Incorporation of the Isonicotinamide Moiety: The final step involves the coupling of the isonicotinamide group to the butyl-pyrrolidine intermediate, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)butyl)isonicotinamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrrolidine ring or butyl chain are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

N-(4-(pyrrolidin-1-yl)butyl)isonicotinamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)butyl)isonicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)isonicotinamide
  • N-(4-tert-butyl-thiazol-2-yl)-isonicotinamide
  • 2-phenoxy-N-pyridin-4-yl-acetamide

Uniqueness

N-(4-(pyrrolidin-1-yl)butyl)isonicotinamide hydrochloride is unique due to its specific combination of a pyrrolidine ring, a butyl chain, and an isonicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylbutyl)pyridine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c18-14(13-5-8-15-9-6-13)16-7-1-2-10-17-11-3-4-12-17;/h5-6,8-9H,1-4,7,10-12H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVXRMUNVUEAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCNC(=O)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.